molecular formula C9H10ClNO2 B2662710 Methyl 2-(5-chloropyridin-2-YL)propanoate CAS No. 2028321-43-7

Methyl 2-(5-chloropyridin-2-YL)propanoate

Cat. No.: B2662710
CAS No.: 2028321-43-7
M. Wt: 199.63
InChI Key: RTMUBDBGMNPLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-chloropyridin-2-YL)propanoate is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Methyl 2-(5-chloropyridin-2-YL)propanoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-chloropyridin-2-YL)propanoate can be synthesized through the condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . The reaction typically requires low temperatures (around -78°C) to avoid the formation of complex mixtures. The product is then purified and characterized using techniques such as NMR and HPLC .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloropyridin-2-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloropyridin-2-YL)propanoate involves its interaction with specific molecular targets. The chlorine atom in the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromopyridin-2-YL)propanoate
  • Methyl 2-(5-fluoropyridin-2-YL)propanoate
  • Methyl 2-(5-iodopyridin-2-YL)propanoate

Uniqueness

Methyl 2-(5-chloropyridin-2-YL)propanoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.

Properties

IUPAC Name

methyl 2-(5-chloropyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-4-3-7(10)5-11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMUBDBGMNPLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.